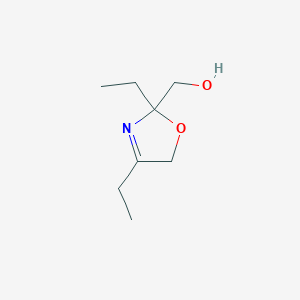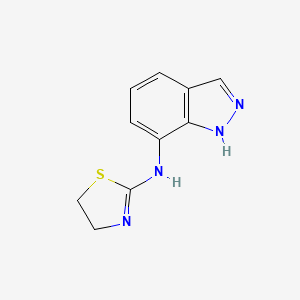![molecular formula C39H28N2O2P2 B14488826 4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] CAS No. 65939-35-7](/img/structure/B14488826.png)
4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a fluorene and a pyrazole ring, with diphenylphosphoryl groups attached at the 4’ and 5’ positions. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction, followed by the introduction of diphenylphosphoryl groups via phosphorylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] involves its interaction with specific molecular targets. The diphenylphosphoryl groups can participate in coordination chemistry, forming complexes with metal ions. The spirocyclic structure provides rigidity and stability, allowing the compound to act as a scaffold for various chemical reactions. The pathways involved may include electron transfer, coordination to metal centers, and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,9’-xanthene]
- 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
Uniqueness
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is unique due to its spiro linkage between fluorene and pyrazole rings, which is not commonly found in other similar compounds. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and coordination chemistry.
Properties
CAS No. |
65939-35-7 |
|---|---|
Molecular Formula |
C39H28N2O2P2 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
4',5'-bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] |
InChI |
InChI=1S/C39H28N2O2P2/c42-44(29-17-5-1-6-18-29,30-19-7-2-8-20-30)37-38(45(43,31-21-9-3-10-22-31)32-23-11-4-12-24-32)40-41-39(37)35-27-15-13-25-33(35)34-26-14-16-28-36(34)39/h1-28H |
InChI Key |
PYWGUZBDEXMLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(N=NC34C5=CC=CC=C5C6=CC=CC=C46)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


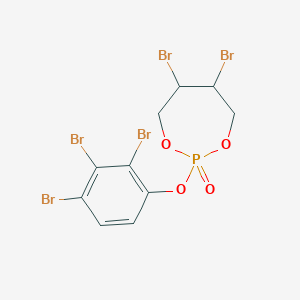


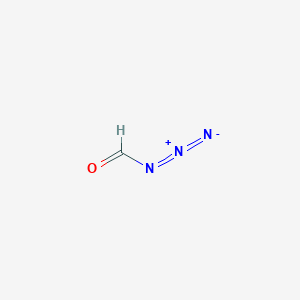
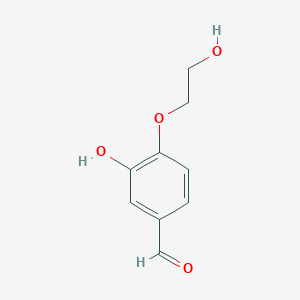
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)



![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
